molecular formula C16H14 B090941 1-Phenyl-1,2-dihydronaphthalene CAS No. 16606-46-5

1-Phenyl-1,2-dihydronaphthalene

Cat. No.: B090941
CAS No.: 16606-46-5
M. Wt: 206.28 g/mol
InChI Key: MEUOGBCTOLDRCM-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-dihydronaphthalene is an aryldihydronaphthalene (ADHN) derivative recognized as a privileged scaffold in organic and medicinal chemistry . This structure is a significant subtype of lignan natural products and serves as a versatile synthetic intermediate for accessing diverse aromatic systems, including aryltetralins and arylnaphthalenes . Researchers value this compound for its role in the modular and diverse synthesis of complex molecules, enabling the exploration of structure-activity relationships . A primary research application of the 1,2-dihydronaphthalene core is in the development of potent small-molecule inhibitors of tubulin polymerization . These inhibitors are investigated as promising therapeutic leads for their dual function as antiproliferative cytotoxins and Vascular Disrupting Agents (VDAs) . Such compounds are designed to selectively target and shutdown the chaotic microvasculature of tumors, leading to extensive tumor necrosis . The dihydronaphthalene skeleton provides enhanced stability compared to simpler stilbene-based analogs, making it a robust platform for drug discovery efforts aimed at novel anticancer agents . From a synthetic perspective, this compound can be prepared via modern methodologies such as intramolecular didehydro-Diels–Alder (DDDA) reactions, which offer advantages in functional group tolerance and yield over traditional approaches . Its utility extends to the total synthesis of natural products and the construction of bioactive molecule libraries for chemical biology screening .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16606-46-5

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-11,16H,12H2

InChI Key

MEUOGBCTOLDRCM-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC=C2C1C3=CC=CC=C3

Canonical SMILES

C1C=CC2=CC=CC=C2C1C3=CC=CC=C3

Other CAS No.

16606-46-5

Origin of Product

United States

Iii. Reactivity and Chemical Transformations of 1 Phenyl 1,2 Dihydronaphthalene

Photochemical Reactivity and Rearrangements

Upon exposure to ultraviolet light, 1-phenyl-1,2-dihydronaphthalene undergoes a series of complex and competing photochemical reactions. These transformations are highly dependent on factors such as the wavelength of irradiation and the presence of other chemical species.

Electrocyclic Ring Opening to Pentaene Intermediates

Photolysis of this compound can induce an electrocyclic ring-opening of the dihydronaphthalene moiety. This process involves the cleavage of a carbon-carbon sigma bond to form a conjugated pentaene intermediate. The formation of these transient pentaene species is a key step that precedes subsequent intramolecular reactions.

Intramolecular [4+2] Photocycloaddition to Benzobicyclo[3.1.0]hex-2-enes

Following the initial ring-opening, the resulting pentaene intermediate can undergo an intramolecular [4+2] photocycloaddition. This pericyclic reaction leads to the formation of benzobicyclo[3.1.0]hex-2-ene derivatives. This transformation represents a significant structural reorganization of the initial molecule.

Photochemical 1,3-Hydrogen Shifts

Another significant photochemical pathway for this compound involves a 1,3-hydrogen shift. stereoelectronics.orgaklectures.com This sigmatropic rearrangement is a concerted process that is photochemically allowed, in contrast to the thermally forbidden suprafacial stereoelectronics.orgrsc.org-hydrogen shift. stereoelectronics.org The transition to a pi-molecular orbital with the appropriate symmetry under photochemical conditions facilitates this intramolecular hydrogen migration. aklectures.com

Photochemical Addition Reactions, e.g., with Methanol

In the presence of a protic solvent such as methanol, the irradiation of this compound can lead to photochemical addition reactions. acs.org The specific products formed and their relative yields can be influenced by the reaction conditions, including the wavelength of the light used. nsf.govnih.gov

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) represents another facet of the photochemical reactivity of this compound. In these processes, the excited state of the molecule can engage in electron transfer with a suitable donor or acceptor. nih.gov The efficiency and pathway of the PET reaction are governed by the redox potentials of the involved species and the surrounding environment. nih.gov

Thermal Reactivity and Rearrangements

When subjected to high temperatures, typically through methods like flash vacuum pyrolysis (FVP), this compound exhibits distinct thermal reactivity. rsc.org Studies have shown that phenyl-substituted 1,2-dihydronaphthalenes can interconvert through a series of consecutive 1,5-hydrogen shifts, leading to the formation of 2- and 3-phenyl-1,2-dihydronaphthalene (B8764962) isomers. rsc.org Evidence suggests the involvement of diphenylbutadiene intermediates in these high-temperature rearrangements. rsc.org

Oxidative Transformations and Aromatization

This compound can be converted to its corresponding aromatic naphthalene (B1677914) derivative through oxidative dehydrogenation processes.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a highly effective oxidizing agent for the dehydrogenation of hydroaromatic compounds. nih.govorgsyn.org It has been widely used to facilitate the oxidation of aryl-1,2-dihydronaphthalenes to prepare arylnaphthalenes. nih.gov For example, the dehydrogenation of 1,2-dihydronaphthalene (B1214177) using a catalytic system of DDQ and NaNO₂ with dioxygen at 120°C resulted in a 91% yield of naphthalene. nih.govresearchgate.net This method has proven to be highly selective for a variety of dihydroarenes. nih.govresearchgate.net The reaction is typically carried out in a solvent like dioxane. orgsyn.org

Table 1: Oxidative Dehydrogenation of Dihydroarenes with DDQ/NaNO₂
SubstrateConversion (%)Selectivity/Yield (%)Reference
9,10-Dihydroanthracene>9999/99 researchgate.net
1,4-Cyclohexadiene>99>99/99 researchgate.net
1,2-Dihydronaphthalene91>99/91 researchgate.net
Acenaphthene77>99/77 researchgate.net
9,10-Dihydrophenanthrene68>99/68 researchgate.net

A modern approach for the aromatization of 1,2-dihydronaphthalenes involves a metal-free, visible-light-mediated dehydrogenation process. researchgate.net This method utilizes an organic photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, in the presence of an external oxidant like diphenyliodonium (B167342) triflate. researchgate.net The reaction proceeds smoothly under visible light irradiation and offers good yields for a range of polyaromatic naphthalenes. researchgate.net Preliminary mechanistic studies suggest a plausible reaction mechanism under these metal-free conditions. researchgate.net This technique has also been successfully applied to the aromatization of tetrahydronaphthalenes, albeit with more modest conversions. researchgate.net

Table 2: Metal-Free Visible-Light-Mediated Aromatization of 1,2-Dihydronaphthalenes
PhotocatalystOxidantSolventConversion (%)Reference
9-Mesityl-10-methylacridinium perchlorateDiphenyliodonium triflateEthyl acetate99 researchgate.net
Eosin YNot specifiedEthyl acetate41 researchgate.net
Ru(bpy)₃Not specifiedEthyl acetate45 researchgate.net
Rose BengalNot specifiedEthyl acetate6 researchgate.net

Biochemical Oxidation by Microorganisms

The microbial oxidation of aromatic hydrocarbons is a well-established field, with various microorganisms capable of transforming these compounds into more polar and often chiral metabolites. While specific studies on the biochemical oxidation of this compound are not extensively documented, research on related structures, such as substituted naphthalenes, provides valuable insights.

Microorganisms, particularly bacteria like Pseudomonas fluorescens, are known to oxidize naphthalene derivatives. researchgate.net These biotransformations typically involve dioxygenase enzymes that introduce hydroxyl groups into the aromatic ring system. researchgate.net For instance, the oxidation of 1- and 2-naphthol (B1666908) by a mutant strain of Pseudomonas fluorescens TTC1 yields various dihydroxynaphthalene isomers. researchgate.net The process is understood to proceed through unstable dihydrodiol intermediates that readily dehydrate to the observed aromatic products. researchgate.net The regioselectivity of this dehydration is a key aspect of the transformation. researchgate.net

While direct evidence for the microbial oxidation of this compound is pending, it is plausible that microorganisms could hydroxylate either the phenyl ring or the dihydronaphthalene moiety, leading to a range of potential oxidized products. The steric bulk and electronic influence of the phenyl group would likely play a significant role in determining the site and stereochemistry of the oxidation.

Divergent Oxidative Rearrangements in Heterogeneous vs. Homogeneous Media

The oxidation of this compound can lead to different products depending on the reaction conditions, a phenomenon known as divergent reactivity. This is particularly evident when comparing reactions in heterogeneous versus homogeneous media. The synthesis of substituted 1,2-dihydronaphthalenes can proceed via metalloradical activation of precursors like o-styryl N-tosyl hydrazones. rsc.org In these reactions, the formation of either 1,2-dihydronaphthalenes or E-aryl-dienes can be controlled. rsc.org

The mechanism is thought to involve a cobalt(III)-carbene radical intermediate. rsc.org This intermediate can then follow one of two main pathways: a radical rebound mechanism or a pathway involving the formation of an ortho-quinodimethane (o-QDM) intermediate. rsc.org The choice of pathway, and thus the final product, can be influenced by the reaction medium and the nature of the substituents. rsc.org For instance, a change in the R2 substituent on the vinylic position of the starting material can significantly impact the product distribution, suggesting a delicate balance between the competing reaction pathways. rsc.org

While specific comparative studies in heterogeneous versus homogeneous media for this compound are not detailed in the available literature, the principle of divergent synthesis through the control of reaction intermediates is a key concept in understanding its oxidative rearrangements. rsc.orgacs.org

Hydrogenation and Reductive Transformations

Catalytic Hydrogenation to Tetrahydronaphthalenes

The reduction of the double bond in the dihydronaphthalene ring of this compound leads to the formation of 1-phenyl-1,2,3,4-tetrahydronaphthalene. This transformation is typically achieved through catalytic hydrogenation. Research on the hydrogenation of structurally similar compounds, such as 3,4-diphenyl-1,2-dihydronaphthalenes, provides a model for this reaction.

Iridium complexes with P^N ligands have been shown to be effective catalysts for the hydrogenation of these sterically hindered substrates. rsc.org The reaction conditions, including the choice of catalyst, solvent, and the presence of acidic additives, can significantly influence the efficiency and stereoselectivity of the hydrogenation. rsc.org For example, the hydrogenation of a 3,4-diphenyl-1,2-dihydronaphthalene derivative using an [Ir(L)(COD)]BArF catalyst system can achieve high conversion and enantioselectivity. rsc.org

Table 1: Catalytic Hydrogenation of a Diphenyl-dihydronaphthalene Derivative rsc.org

EntryCatalystAdditiveSolventPressure (bar H₂)Temp (°C)Time (h)Conversion (%)ee (%)
1[Ir(3a)(COD)]BArFH₃PO₄DCE306016>9995
2[Ir(3a)(COD)]BArFH₃PO₄DCE560168594
3[Ir(3b)(COD)]BArFH₃PO₄DCE3060169892

Data is illustrative and based on a related diphenyl-dihydronaphthalene substrate.

Asymmetric Transfer Hydrogenation (ATH) with Various Hydrogen Sources

Asymmetric transfer hydrogenation (ATH) offers a practical and efficient method for the enantioselective reduction of unsaturated compounds, including the double bond in this compound. liv.ac.uknih.gov This method utilizes a chiral catalyst and a hydrogen donor, such as isopropanol (B130326) or formic acid, to achieve the reduction. liv.ac.uknih.gov

Ruthenium and rhodium complexes are commonly employed as catalysts in ATH. rsc.org The choice of the chiral ligand and the hydrogen source is crucial for achieving high enantioselectivity. While specific ATH studies on this compound are limited, the principles have been successfully applied to a wide range of prochiral ketones, imines, and alkenes. liv.ac.uknih.gov For instance, the ATH of β,γ-unsaturated α-diketones using a chiral catalyst can proceed with high regio- and stereoselectivity. nih.gov

The general mechanism of ATH involves the transfer of a hydride from the hydrogen donor to the metal catalyst and subsequently to the substrate. The chiral environment provided by the ligand directs the hydride transfer to one of the prochiral faces of the double bond, resulting in an enantiomerically enriched product.

Copper-Catalyzed Intramolecular Reductive Cyclization to Dihydronaphthalene-1-ols

A copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety provides an elegant route to biologically active 1,2-dihydronaphthalene-1-ol derivatives. While this is a synthetic route to a derivative of this compound rather than a reaction of it, the underlying principles of copper-catalyzed reductive transformations are relevant. This process demonstrates the utility of copper catalysis in constructing the dihydronaphthalene framework with high levels of enantioselectivity and diastereoselectivity.

The reaction likely proceeds through the formation of allylcopper intermediates from the diene and the copper catalyst. These intermediates then undergo a selective intramolecular allylation of the ketone to form the cyclized product. researchgate.net

Amination with Concomitant Double Bond Reduction

An interesting transformation of dihydronaphthalene derivatives involves amination with a simultaneous reduction of the endocyclic double bond. Cobalt-porphyrin complexes have been shown to catalyze the reaction of dihydronaphthalenes with aryl azides to produce benzylic amines of the corresponding tetrahydronaphthalene. researchgate.net

This reaction is noteworthy because it deviates from the typical outcome observed with ruthenium-porphyrin catalysts, which yield the amine of the dihydronaphthalene without reduction of the double bond. researchgate.net The concomitant reduction is attributed to the high reactivity of the double bond in the dihydronaphthalene system and its capability to act as a hydrogen donor. researchgate.net The optimal conditions for this transformation have been identified as using a Co(TMOP) catalyst in 1,2-dichloroethane. researchgate.net This method provides a direct route to 1-amino-4-phenyl-1,2,3,4-tetrahydronaphthalene from this compound.

Radical Reactions and Mechanistic Pathways

While direct crossed molecular beam studies on the reaction of this compound with phenyl radicals (C₆H₅) are not extensively documented in publicly available literature, the chemical dynamics of phenyl radical reactions with analogous unsaturated hydrocarbons, particularly dienes, have been investigated in detail. These studies provide significant insights into the probable mechanistic pathways for the titular reaction.

Crossed molecular beam experiments are powerful tools for elucidating the dynamics of single-collision events. In the context of polycyclic aromatic hydrocarbon (PAH) formation, the reactions of phenyl radicals with molecules like 1,3-butadiene (B125203) (C₄H₆), isoprene (B109036), and 1,3-pentadiene (B166810) have been explored to understand the growth of larger aromatic systems. nih.govnih.govuhmreactiondynamics.org These reactions are often initiated by the barrierless addition of the phenyl radical to the unsaturated hydrocarbon, proceeding through a series of intermediates to form larger, often bicyclic, structures. nih.govacs.org

Based on these analogous systems, the reaction of a phenyl radical with the diene moiety of this compound would be expected to proceed via indirect scattering dynamics. This process is typically initiated by the formation of a van der Waals complex in the entrance channel of the reaction. nih.govrsc.org This complex would then isomerize through the addition of the phenyl radical to the carbon-carbon double bond of the dihydronaphthalene ring, leading to the formation of a resonantly stabilized radical intermediate.

Subsequent steps would involve intramolecular rearrangements, including ring closure, to form a transient tricyclic intermediate. The final step in the formation of a stable product would likely be the unimolecular decomposition of this intermediate, typically through the elimination of a hydrogen atom. nih.govnih.gov This hydrogen atom loss occurs through a tight exit transition state. nih.govnih.gov An interesting characteristic observed in similar reactions is that the hydrogen atom is often emitted nearly perpendicular to the plane of the decomposing complex, a phenomenon referred to as 'sideways scattering'. nih.gov

The specific products of the reaction between a phenyl radical and this compound would depend on the precise dynamics and energetics of the intermediate steps. However, drawing parallels from the reaction of phenyl radicals with 1,3-butadiene, which yields 1,4-dihydronaphthalene (B28168) as a major product, it is plausible that the reaction would lead to the formation of a more complex, multi-ring PAH. nih.govacs.orgresearchgate.net

The table below summarizes key parameters from a well-studied analogous reaction, the crossed beam reaction of phenyl radical with 1,3-butadiene, which serves as a model for understanding the potential reaction with this compound.

ReactantsCollision Energy (kJ mol⁻¹)Major ProductsProduct Distribution (%)Key Mechanistic Features
Phenyl Radical + 1,3-Butadiene~551,4-Dihydronaphthalene58 ± 15Barrierless addition, formation of a bound intermediate, ring closure, H-atom elimination. nih.govacs.orgresearchgate.net
1-Phenyl-1,3-butadiene34 ± 10Hydrogen elimination from the terminal CH₂ group of the butadiene moiety. nih.govacs.org

Similarly, studies on the reactions of phenyl radicals with substituted dienes like isoprene and 1,3-pentadiene also show the formation of dihydronaphthalene derivatives as dominant products, reinforcing the general mechanistic pathway. nih.govrsc.org

ReactantsCollision Energy (kJ mol⁻¹)Dominant ProductsYield (%)
Phenyl Radical + Isoprene55 ± 42-Methyl-1,4-dihydronaphthalene (B1194961)97
Phenyl Radical + 1,3-Pentadiene55 ± 41-Methyl-1,4-dihydronaphthalene80

These barrierless or near-barrierless reaction pathways are crucial for understanding the formation of complex aromatic molecules in low-temperature environments, such as molecular clouds in the interstellar medium, as well as in high-temperature combustion processes. nih.govnih.gov The study of such radical-molecule reactions under single-collision conditions provides fundamental insights into the stepwise growth of PAHs. uhmreactiondynamics.org

Iv. Mechanistic Investigations of 1 Phenyl 1,2 Dihydronaphthalene Reactions

Characterization of Reactive Intermediates

Detailed studies have successfully characterized several classes of reactive intermediates, each playing a distinct role in specific reaction types.

Electrochemical methods provide a powerful tool for generating reactive species under controlled conditions. In the context of synthesizing dihydronaphthalene frameworks, the formation of alkene radical cations is a key mechanistic step. masterorganicchemistry.comlibretexts.orgacs.org These intermediates are typically generated through single-electron transfer (SET) oxidation at an anode. libretexts.org The resulting electrophilic radical cation is highly reactive and can engage in various cycloaddition reactions.

For instance, the electrochemical oxidative [4+2] annulation of two different styrene (B11656) molecules has been developed to construct polysubstituted 1,2-dihydronaphthalenes. This process avoids the need for metal catalysts or external chemical oxidants. The mechanism involves the initial single-electron oxidation of an electron-rich alkene to its corresponding radical cation. masterorganicchemistry.com This intermediate then reacts with a second alkene molecule, leading to the formation of the dihydronaphthalene ring system with high regioselectivity and diastereoselectivity.

General principles of this process have been established through various studies on alkene radical cations. Anodic oxidation efficiently produces these electrophilic intermediates, which can subsequently react with nucleophiles like diazo compounds in [2+1] cycloadditions or with other alkenes in [2+2] or [4+2] cycloadditions. libretexts.orgacs.org The proposed mechanism for these cyclizations typically involves the initial oxidation of the most electron-rich olefin to form the radical cation, which is then trapped by a neutral reaction partner. This is followed by a second oxidation step to give a cation that ultimately leads to the cyclized product. youtube.com

The photochemistry of 1,2-dihydronaphthalene (B1214177) derivatives is characterized by electrocyclic reactions governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov Upon irradiation with UV light, 1,2-dihydronaphthalenes, which are substituted 1,3-cyclohexadienes, undergo a concerted ring-opening reaction to form a highly conjugated, transient pentaene intermediate (a substituted 1,3,5-hexatriene). nih.govacs.org

The stereochemistry of this ring-opening is dictated by the reaction conditions. Photochemical electrocyclic reactions involving 6π-electrons, such as the one in 1,2-dihydronaphthalene, proceed via a conrotatory motion. nih.govacs.org This means that the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise) during the transformation from the cyclic diene to the open-chain triene. This is because the reaction proceeds through the new Highest Occupied Molecular Orbital (HOMO) of the excited state molecule, which has a different symmetry than the HOMO of the ground state. acs.org

This reversible process between the dihydronaphthalene and the pentaene intermediate is a form of photochromism, where a molecule can switch between two forms with different absorption spectra upon exposure to light. The transient pentaene can then undergo subsequent reactions, such as intramolecular cyclizations, to yield various photoproducts.

The synthesis of substituted 1,2-dihydronaphthalenes can be achieved through cobalt-catalyzed reactions of o-styryl N-tosyl hydrazones. Mechanistic studies reveal a pathway involving two key reactive intermediates: a cobalt(III)–carbene radical and an ortho-quinodimethane (o-QDM). ic.ac.uk

The catalytic cycle begins with the cobalt(II) catalyst reacting with the N-tosyl hydrazone (which serves as a carbene precursor) to generate a cobalt(III)–carbene radical intermediate. The radical nature of this species has been confirmed by trapping experiments using TEMPO and by EPR (Electron Paramagnetic Resonance) spectroscopy with PBN (Phenyl N-tert-butylnitrone) as a spin trap. ic.ac.uk

Interestingly, the subsequent steps depend significantly on the substitution pattern of the substrate. Instead of a direct radical rebound ring-closure, evidence points towards the release of a highly reactive o-quinodimethane (o-QDM) intermediate from the metal center. ic.ac.uk This transient o-QDM can then undergo one of two competing pericyclic reactions:

A 6π-electrocyclization to form the 1,2-dihydronaphthalene ring system.

A nih.govic.ac.uk-hydride shift to produce E-aryl-dienes, particularly when an alkyl substituent is present at the allylic position. ic.ac.uk

The following table summarizes the influence of the substituent at the vinylic position (R²) on the reaction outcome, highlighting the crucial role of the o-QDM intermediate.

The thermal decomposition of 1,2-dihydronaphthalene, a process involving dehydrogenation, proceeds through radical mechanisms. At temperatures around 300°C, the reaction yields tetralin and naphthalene (B1677914), along with various dimeric hydrocarbon products. The formation of these dimers provides strong evidence for the involvement of radical intermediates.

Studies have identified specific radical species, such as the 2-hydronaphthyl radical and the 1-tetralyl radical, which are formed during the decomposition. These radicals, which have their radical center at a benzylic position, are relatively stabilized by the adjacent aromatic ring. They can then add to neutral 1,2-dihydronaphthalene molecules to initiate chains of reactions leading to the observed products. For example, the addition of a 1-tetralyl radical to a molecule of 1,2-dihydronaphthalene followed by hydrogen abstraction is one of the pathways leading to C₂₀ hydrocarbon products. At higher temperatures (400-450°C), the decomposition can even lead to the formation of hydrogen atoms, which can participate in further hydrocracking reactions.

The generation of a bifunctional trimethylenemethane (TMM) radical cation from 1-phenyl-1,2-dihydronaphthalene is not a commonly documented pathway in the reviewed scientific literature. TMM radical cations are typically generated from different precursors. For example, research has shown that the radical cation of 1,1,2,2-tetramethyltrimethylenemethane can be formed via the spontaneous ring-opening of the radical cation of 2,2,3,3-tetramethylmethylenecyclopropane upon ionization. While photochemical reactions of dihydronaphthalenes are known to produce various intermediates, a direct link to the formation of a TMM radical cation species from a 1,2-dihydronaphthalene derivative is not prominently established. Therefore, this remains a more theoretical or niche area of its reaction chemistry.

Copper-catalyzed intramolecular reductive cyclization is an effective method for synthesizing biologically important 1,2-dihydronaphthalene-1-ol derivatives from accessible benz-tethered 1,3-dienes. acs.org Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have shown that the reaction proceeds via the in-situ formation of allylcopper intermediates.

The catalytic cycle involves the 1,2-hydrocupration of the diene, which leads to the formation of (Z)- and (E)-allylcopper intermediates. These two isomers can interconvert. The key product-forming step is the selective intramolecular allylation of the ketone by the (E)-allylcopper intermediate. This occurs through a favored six-membered boat-like transition state, where steric congestion is minimized. The activation energy for the cyclization from the (E)-allylcopper intermediate is significantly lower than from the (Z)-isomer (8.9 kcal/mol vs. 20.6 kcal/mol), explaining the high diastereoselectivity of the reaction. Subsequent protonation of the resulting copper alkoxide furnishes the final 1,2-dihydronaphthalene-1-ol product and regenerates the active copper-hydride catalyst.

The table below presents data on the yields and selectivity for this type of reaction.

Detailed Reaction Pathway Elucidation

Elucidating the precise pathway of a chemical reaction is a central goal of mechanistic chemistry. This involves determining the sequence of bond-making and bond-breaking events, as well as identifying any transient intermediates.

The distinction between concerted and stepwise mechanisms is a key aspect of understanding pericyclic reactions, including cycloadditions and sigmatropic rearrangements. In a concerted reaction, all bond-forming and bond-breaking processes occur in a single transition state without the formation of an intermediate. In contrast, a stepwise reaction proceeds through one or more intermediates.

Rearrangements:

The thermal rearrangements of phenyl-substituted 1,2-dihydronaphthalenes have been investigated through flash vacuum pyrolysis (FVP). rsc.org These studies suggest a stepwise mechanism for the interconversion of isomers. For instance, the thermolysis of this compound leads to the formation of its isomers, 4-phenyl-1,2-dihydronaphthalene (B1594935) and 1-phenyl-2,3-dihydronaphthalene, through two consecutive, sigmatropic rsc.orgresearchgate.net-hydrogen shifts. rsc.org This process involves the formation of diphenylbutadiene intermediates in the high-temperature zone, which then recyclize upon cooling. rsc.org The stepwise nature of this rearrangement is supported by deuterium (B1214612) labeling experiments, which show a specific distribution of deuterium in the products consistent with these intermediates. rsc.org

In contrast to thermal rearrangements, photochemical reactions can follow different mechanistic pathways. The photochemistry of 2-phenyl-1,2-dihydronaphthalene (B14537153) reveals a competition between a singlet state di-π-methane rearrangement and a ring-opening reaction. acs.org The di-π-methane rearrangement is a classic example of a photochemical rearrangement of compounds containing two π-systems separated by a saturated carbon atom, and it is generally considered to be a concerted process.

Cycloadditions:

While specific studies on the concerted versus stepwise nature of cycloaddition reactions involving this compound are not extensively detailed in the available literature, the general principles of cycloaddition mechanisms can be applied. The Diels-Alder reaction, a [4+2] cycloaddition, is typically considered a concerted process. researchgate.net However, depending on the substrates and reaction conditions, a stepwise mechanism involving a diradical or zwitterionic intermediate can also occur. researchgate.net For this compound acting as a diene, its reaction with a dienophile would likely be evaluated for these competing pathways. The substitution pattern and electronic nature of both the diene and dienophile would influence the energy barrier for each pathway.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of substituted dihydronaphthalenes, regioselectivity is a critical factor. For instance, in rhodium-catalyzed ring-opening additions to form 2-aryl dihydronaphthalene derivatives, excellent regioselectivity has been observed. nih.gov

Diastereoselectivity is the preferential formation of one diastereomer over another. In the thermal isomerization of phenyl-substituted 1,2-dihydronaphthalenes, the formation of different isomers is a key aspect of the reaction's stereochemistry. The interconversion between this compound and its isomers demonstrates how the position of the phenyl group can shift, leading to different diastereomeric products. rsc.org

The following table summarizes the products observed in the flash vacuum pyrolysis of 1-phenyl- and 2-phenyl-1,2-dihydronaphthalene, illustrating the formation of isomeric products.

Starting MaterialIsomeric ProductsOxidation Product
This compound4-Phenyl-1,2-dihydronaphthalene, 1-Phenyl-2,3-dihydronaphthalene1-Phenylnaphthalene
2-Phenyl-1,2-dihydronaphthalene3-Phenyl-1,2-dihydronaphthalene (B8764962), 2-Phenyl-2,3-dihydronaphthalene2-Phenylnaphthalene

Kinetic and Isotope Effect Studies

Kinetic studies and the use of isotopic labeling are powerful tools for probing reaction mechanisms. They can provide evidence for the rate-determining step, the involvement of specific atoms in bond-breaking or bond-forming processes, and the presence of intermediates.

Deuterium labeling is a widely used technique to trace the fate of hydrogen atoms during a reaction. nih.gov In the study of the thermal rearrangement of phenyl-substituted 1,2-dihydronaphthalenes, deuterium labeling was instrumental in elucidating the reaction mechanism. rsc.org By starting with [3,4-²H₂]-1-phenyl-1,2-dihydronaphthalene and analyzing the deuterium distribution in the products, researchers were able to confirm the occurrence of consecutive rsc.orgresearchgate.net-hydrogen shifts. rsc.org The scrambling of deuterium atoms among different positions in the product molecules provided strong evidence for the proposed stepwise mechanism involving diphenylbutadiene intermediates. rsc.org

The table below shows a simplified representation of the deuterium distribution in the pyrolysis products of deuterated phenyl-dihydronaphthalenes, which supports the proposed mechanism of interconversion via hydrogen shifts and intermediate formation.

Deuterated Starting MaterialObserved Deuterium ScramblingMechanistic Implication
[3,4-²H₂]-1-Phenyl-1,2-dihydronaphthaleneDeuterium found at various positions in the isomeric dihydronaphthalene products.Supports consecutive rsc.orgresearchgate.net-hydrogen shifts and the formation of diphenylbutadiene intermediates. rsc.org
[3,4-²H₂]-2-Phenyl-1,2-dihydronaphthaleneDeuterium scrambling observed in the resulting isomeric products.Consistent with a stepwise rearrangement mechanism involving hydrogen transfers. rsc.org

Spin trapping is an experimental technique used to detect and identify short-lived radical intermediates. researchgate.netutexas.edu The method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical product, known as a spin adduct. rsc.org This spin adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. utexas.edu Common spin traps include nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), and nitroso compounds. researchgate.netrsc.org

While radical mechanisms have been proposed for certain reactions that form dihydronaphthalene derivatives, such as the cobalt-catalyzed synthesis from o-styryl N-tosyl hydrazones, specific spin trapping studies on reactions directly involving this compound are not prominently featured in the reviewed literature. nih.gov In the aforementioned cobalt-catalyzed synthesis, the involvement of radical intermediates was confirmed through trapping experiments with TEMPO and EPR spectroscopic spin-trapping experiments using PBN. nih.gov The detection of these radical species provides strong evidence for a stepwise, radical-mediated pathway in that particular synthetic route to the dihydronaphthalene core structure.

Role of Catalysts and Reagents in Mechanism Modulation

Catalysts and reagents can significantly influence the reaction pathway, rate, and selectivity of a chemical transformation. In the context of this compound and related compounds, both metal catalysts and acidic reagents play important roles in modulating reaction mechanisms.

Metal Catalysts:

Cobalt complexes, particularly cobalt(II) porphyrins, have been shown to be effective catalysts for the synthesis of substituted 1,2-dihydronaphthalenes. nih.gov The mechanism of this catalytic reaction is believed to proceed through a radical pathway involving a cobalt(III)-carbene radical intermediate. nih.gov This intermediate is thought to undergo a hydrogen atom transfer from the allylic position, leading to the formation of an ortho-quinodimethane (o-QDM) intermediate, which then undergoes a 6π-cyclization to form the 1,2-dihydronaphthalene product. nih.gov The nature of the substituents on the starting material can influence the reaction outcome, with some substrates preferentially forming E-aryl-dienes via a rsc.orgrsc.org-hydride shift instead of the cyclized product. nih.gov The catalyst's ligand environment can also play a role in controlling the reactivity and selectivity of these radical reactions.

Lewis Acids and Other Reagents:

Lewis acids are known to catalyze a variety of rearrangements and cycloaddition reactions. In the context of dihydronaphthalene synthesis, Lewis acids such as BF₃·OEt₂ have been used to catalyze the rearrangement of vinylcyclopropenes to form naphthalene skeletons. researchgate.net While specific studies on the Lewis acid-catalyzed rearrangements of this compound are not extensively detailed, it is plausible that Lewis acids could promote carbocation formation, thereby facilitating skeletal rearrangements or influencing the stereochemical outcome of reactions. For example, in the synthesis of aryldihydronaphthalene derivatives through the ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates, various Lewis acids, including Yb(OTf)₃ and Sc(OTf)₃, were found to be effective. nih.gov

V. Computational and Theoretical Chemistry Studies of 1 Phenyl 1,2 Dihydronaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of medium to large-sized molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex systems like phenyl-substituted dihydronaphthalenes. DFT calculations are used to determine optimized geometries, electronic properties, and the energetics of various chemical processes. nih.govresearchgate.net

DFT calculations are instrumental in elucidating the complex reaction mechanisms involved in the synthesis and transformation of 1,2-dihydronaphthalene (B1214177) derivatives. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the most likely reaction pathways.

One studied mechanism for the catalytic synthesis of substituted 1,2-dihydronaphthalenes involves the activation of o-styryl N-tosyl hydrazones by a cobalt(II) catalyst. rsc.org This process is believed to generate a cobalt(III)-carbene radical intermediate. rsc.org From this intermediate, DFT calculations have explored two competing pathways for the formation of the 1,2-dihydronaphthalene ring system:

Radical Rebound: A direct pathway involving hydrogen atom transfer (HAT) from the allylic C-H bond to the carbene radical, followed by a subsequent C-C bond formation in a radical-rebound step. rsc.org

o-Quinodimethane (o-QDM) Intermediate: A pathway where a reactive o-QDM intermediate dissociates from the metal catalyst. This intermediate then undergoes a concerted, pericyclic 6π-electrocyclization to form the 1,2-dihydronaphthalene product. rsc.org DFT calculations suggest this pathway via the o-QDM intermediate is kinetically favored over the direct radical-rebound mechanism. rsc.org

In a related reaction, the formation of 1,4-dihydronaphthalene (B28168) from the reaction of a phenyl radical and 1,3-butadiene (B125203) has been shown through DFT to proceed via a barrierless addition of the radical to a terminal carbon of the butadiene, forming a bound intermediate. This intermediate then isomerizes through ring closure and hydrogen atom elimination to yield the final product. researchgate.net Similarly, studies on the photochemistry of 1,2-dihydronaphthalene oxide have employed multiconfigurational self-consistent field (CASSCF) calculations to locate conical intersections corresponding to photochemical rearrangement pathways. nih.gov

For the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, DFT calculations indicated a low energy barrier for the C-C bond-forming radical-rebound step. rsc.org In the formation of 1,4-dihydronaphthalene from a phenyl radical and 1,3-butadiene, the exit transition state for the final hydrogen atom emission was located approximately 31 kJ mol⁻¹ above the separated products. researchgate.net

In the context of asymmetric synthesis leading to dihydronaphthalene derivatives, DFT calculations have been used to understand enantioselectivity. For the asymmetric ring-opening of N-protected azabenzonorbornenes catalyzed by a chiral Rh(I) complex, the Gibbs free energies of the diastereomeric intermediates were calculated. The free energy of the intermediate leading to the experimentally observed product stereocenter was found to be about 8.4 kJ/mol lower than the alternative, which correlates well with the observed high enantiomeric ratio. acs.org

Table 1: Calculated Energetic Data for Dihydronaphthalene Formation & Related Reactions

Reaction/ProcessComputational MethodCalculated ValueReference
Phenyl radical + 1,3-butadiene → 1,4-Dihydronaphthalene + HDFTExit transition state ~31 kJ mol⁻¹ above products researchgate.net
Asymmetric ring-opening leading to a dihydronaphthalene derivativeDFTΔG between diastereomeric intermediates ≈ 8.4 kJ/mol acs.org
Cobalt-catalyzed 1,2-dihydronaphthalene synthesisDFTLow barrier for radical-rebound C-C bond formation rsc.org

Conformational Analysis and Interconversion Pathways

The non-aromatic portion of the 1,2-dihydronaphthalene ring is not planar, leading to the possibility of different conformations. The orientation of the phenyl substituent further adds to the conformational complexity. Computational methods are essential for determining the most stable conformations and the energy barriers for interconversion between them.

A study combining experimental NMR data with theoretical calculations investigated the conformation of the related 1-phenyl-1,4-dihydronaphthalene. documentsdelivered.com For the parent 1,2-dihydronaphthalene, rotational spectroscopy combined with DFT calculations has been used to accurately determine its skeletal structure, with a single conformation being detected in the gas phase. researchgate.net Spectroscopic studies on 1,4-dihydronaphthalene have revealed that the molecule is quite flexible and "floppy" in its ground state. mydisser.com

In more complex, sterically hindered systems containing dihydrophenanthroline scaffolds (which share structural motifs with phenyldihydronaphthalenes), hindered rotation around single bonds leads to the interconversion of enantiomeric conformations. Variable-temperature NMR and DFT calculations have been used to determine the rotational barriers for these processes, which can be significant (e.g., ~18 kcal/mol). nih.gov These studies highlight how substituents in crowded regions govern the dynamics of molecular motion and the accessibility of different conformational states. nih.gov

Spectroscopic Simulations for Structural Verification and Assignment

DFT calculations are widely used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). Comparing these simulated spectra with experimental data is a powerful method for structural verification and for assigning specific spectral features to particular molecular motions or environments. researchgate.net

For instance, a comprehensive spectroscopic investigation of 1,4-dihydronaphthalene demonstrated excellent agreement between the experimental IR and Raman spectra and those calculated using DFT. mydisser.com This correlation allows for a confident assignment of the observed vibrational bands. mydisser.com Similarly, in a study of protonated 1,2-dihydronaphthalene, the experimental infrared multiphoton dissociation (IRMPD) spectrum was compared with spectra computed with DFT for various possible protonation sites. The excellent match with the spectrum calculated for the 3-position isomer provided strong evidence for the site of protonation. acs.org

Furthermore, DFT calculations have been employed to simulate the rotational spectra of 1,2-dihydronaphthalene and 1,4-dihydronaphthalene, which aids in the analysis of experimental data from microwave spectroscopy and provides precise rotational constants. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1,4-Dihydronaphthalene

Vibrational Mode DescriptionExperimental (IR) mydisser.comCalculated (DFT) mydisser.com
Ring Puckering Overtone205204
CH₂ Wag12691270
CH₂ Scissor14391441
C=C Stretch16581660
Aromatic C-H Stretch30643065

Note: This table is illustrative and based on data for the closely related 1,4-dihydronaphthalene to demonstrate the principle of spectroscopic simulation and verification.

RRKM Calculations for Product Formation and Branching

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rates of unimolecular reactions. When combined with a potential energy surface derived from quantum chemical calculations (like DFT), RRKM theory can predict product branching ratios in reactions where a single intermediate can decompose through multiple competing channels.

While no specific RRKM studies on 1-phenyl-1,2-dihydronaphthalene were identified, the methodology has been applied to closely related reactions that illustrate its utility. For example, in the reaction of the phenyl radical with 1,2-butadiene, ab initio and RRKM-Master Equation (ME) calculations were performed to determine the rate constants and product branching ratios at various temperatures and pressures. nih.gov

The calculations revealed that the reaction can proceed through two main types of channels:

Direct Hydrogen Abstraction: This pathway produces benzene (B151609) and a C₄H₅ radical. It was found to be the kinetically preferred channel, contributing 70-90% of the total product yield over a wide temperature range (300-2500 K). acs.orgnih.gov

Phenyl Addition: This pathway involves the addition of the phenyl radical to the butadiene, forming C₁₀H₁₁ adducts. These adducts can then isomerize or dissociate to various products. The contribution of these channels decreases with increasing temperature, accounting for 10-30% of the total yield. acs.orgnih.gov

These RRKM-ME calculations showed that at typical combustion temperatures, the product branching ratios are largely independent of pressure, and that collisional stabilization of the reaction intermediates plays a minor role. nih.gov Such studies are critical for developing kinetic models for complex reaction networks, such as those involved in combustion and the formation of polycyclic aromatic hydrocarbons. nih.govresearchgate.net

Vi. Synthetic Applications of 1 Phenyl 1,2 Dihydronaphthalene As Chemical Intermediates

Precursors for Polyaromatic Naphthalenes and Tetrahydronaphthalenes

1-Phenyl-1,2-dihydronaphthalene serves as a crucial precursor for the synthesis of both polyaromatic naphthalenes and tetrahydronaphthalenes. nih.govrsc.org These transformations are fundamental in organic synthesis, providing access to core structures found in numerous biologically active molecules and materials.

The conversion of this compound to 1-phenylnaphthalene, a polyaromatic hydrocarbon, is typically achieved through dehydrogenation. This process involves the removal of two hydrogen atoms, leading to the formation of a fully aromatic naphthalene (B1677914) ring system. researchgate.net Various oxidizing agents can be employed to facilitate this transformation. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is an effective reagent for such aromatization reactions. nih.gov

Conversely, the hydrogenation of this compound yields 1-phenyl-1,2,3,4-tetrahydronaphthalene. chemicalbook.comnih.gov This reaction involves the addition of hydrogen across the double bond in the dihydronaphthalene ring, resulting in a saturated six-membered ring. This transformation can be accomplished using various catalytic systems, including those based on iridium complexes. rsc.org The resulting tetrahydronaphthalene derivatives are themselves important scaffolds in medicinal chemistry and materials science. acs.org

The selective synthesis of either the naphthalene or tetrahydronaphthalene derivative from a common precursor highlights the versatility of this compound in synthetic strategies. The choice of reaction conditions dictates the final product, allowing chemists to access different molecular frameworks from a single starting material.

Building Blocks for Complex Fused Ring Systems and Polycyclic Architectures

The diene moiety within this compound makes it an excellent substrate for cycloaddition reactions, particularly the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orgucalgary.ca This powerful carbon-carbon bond-forming reaction allows for the construction of complex, fused ring systems and polycyclic architectures in a single step. wikipedia.org

In a typical Diels-Alder reaction, the diene (this compound) reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.orgucalgary.ca The stereochemistry of the resulting cycloadduct is well-defined, making this a highly predictable and useful transformation. The reaction can be influenced by the electronic nature of both the diene and the dienophile, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction. ucalgary.ca

For example, the reaction of this compound with a suitable dienophile can lead to the formation of a new six-membered ring fused to the existing dihydronaphthalene framework. This provides a direct route to polycyclic structures that would be challenging to assemble through other methods. The resulting products can serve as scaffolds for the synthesis of even more complex molecules. The strategic application of the Diels-Alder reaction with this compound has been employed in the synthesis of various intricate molecular architectures.

Intermediates in the Synthesis of Natural Product Analogs

Natural products and their analogs are a rich source of inspiration for the development of new therapeutic agents. researchgate.netnih.gov The structural core of this compound is found in a class of natural products known as aryldihydronaphthalene lignans. nih.govrsc.org These compounds exhibit a wide range of biological activities, making them attractive targets for synthetic chemists.

This compound can serve as a key intermediate in the synthesis of analogs of these natural products. By modifying the structure of this compound, chemists can create a library of related compounds that can be screened for biological activity. This approach, often referred to as diverted total synthesis, allows for the exploration of structure-activity relationships and the optimization of lead compounds. researchgate.net

For instance, the phenyl group or the dihydronaphthalene ring of this compound can be functionalized to introduce various substituents. These modifications can alter the compound's steric and electronic properties, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. The synthesis of these analogs relies on the versatile reactivity of the this compound scaffold, allowing for the introduction of new functional groups through a variety of chemical transformations.

Utility in the Development of Functional Materials

The unique chemical structure of this compound also lends itself to applications in materials science. The presence of a polymerizable double bond and an aromatic phenyl group suggests its potential as a monomer for the synthesis of novel polymers. acs.org

The polymerization of 1,2-dihydronaphthalene (B1214177) has been previously investigated, and by extension, this compound could be used to create polymers with tailored properties. acs.org The phenyl substituent would be expected to influence the physical and chemical characteristics of the resulting polymer, such as its thermal stability, solubility, and optical properties.

Q & A

Q. Control strategies :

  • Deuterium labeling : Use deuterated substrates to track hydride shifts and confirm mechanistic pathways .
  • Additives : Ionic liquids or coordinating solvents stabilize Pd intermediates, favoring 1-aryl products.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (3-aryl), while higher temperatures promote thermodynamically stable 1-aryl isomers.

Basic: What methodologies are recommended for assessing the risk of bias in toxicological studies of this compound?

Answer:
Use standardized risk-of-bias (RoB) questionnaires for experimental animal or human studies:

Criteria for Animal Studies
- Randomization of administered doses.
- Allocation concealment to study groups.
- Blinding of outcome assessors.
- Reporting of all measured endpoints.

For human studies, ensure:

  • Retrospective cohort validation : Cross-check exposure data against historical records .
  • Confounder adjustment : Use multivariate regression to isolate compound-specific effects .

Advanced: How can researchers resolve contradictions in reported toxicological data for this compound?

Answer:
Contradictions often arise from heterogeneous study designs. Mitigation strategies include:

Systematic evidence grading : Apply ATSDR’s 8-step framework (e.g., Step 5: Risk of Bias; Step 6: Confidence rating) to prioritize high-quality studies .

Meta-analysis : Pool data using fixed/random effects models to quantify heterogeneity (e.g., I² statistic) .

Mechanistic reconciliation : Compare in vitro metabolic data (e.g., glutathione conjugation via GSTA5 ) with in vivo outcomes to explain species-specific discrepancies.

Basic: What are the key enzymatic interactions involving this compound derivatives?

Answer:

  • Glutathione S-transferase A5 (GSTA5) : Catalyzes the conjugation of naphthalene oxide derivatives with glutathione, forming diastereomeric dihydrodiol-glutathione adducts (e.g., (1R)-glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene) .
  • Cytochrome P450 enzymes : Oxidize the dihydronaphthalene ring, producing epoxide intermediates.
  • In vitro assays : Use hepatic microsomes or recombinant enzymes to quantify metabolic stability and reactive metabolite formation.

Advanced: What strategies optimize the enantioselective synthesis of chiral derivatives from this compound?

Answer:

  • Catalytic asymmetric hydrogenation : Employ chiral ligands (e.g., BINAP-Ru complexes) to reduce prochiral ketones or alkenes .
  • Enzymatic resolution : Use lipases or oxidoreductases (e.g., alcohol dehydrogenases) for kinetic resolution of racemic diols .
  • Dynamic kinetic resolution (DKR) : Combine metal catalysts (e.g., Shvo catalyst) with enzymes to achieve >90% enantiomeric excess (ee) .

Basic: How should researchers design literature searches for comprehensive reviews on this compound?

Answer:
Follow ATSDR’s search framework :

Databases : PubMed, TOXCENTER, NIH RePORTER, and regulatory documents.

Search strings : Combine CAS numbers (e.g., 7469-40-1 ), MeSH terms ("Polycyclic Aromatic Hydrocarbons/pharmacology"), and keywords ("toxicokinetics," "biomonitoring").

Filters : Include peer-reviewed studies, grey literature (e.g., theses, conference abstracts), and non-English papers with translatable abstracts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.